molecular formula C9H18N2O2 B1476888 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1872929-04-8

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1476888
CAS No.: 1872929-04-8
M. Wt: 186.25 g/mol
InChI Key: QAFCMWPTMRFGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one” is an organic compound . It belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Future Directions

The future directions for “2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to explore this space .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, facilitating interactions with different biological targets. For instance, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The ethoxymethyl group can also influence its binding affinity and specificity towards these biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or enzymes, thereby altering downstream effects . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound may influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities . The compound can influence metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-7-8-3-4-11(6-8)9(12)5-10/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFCMWPTMRFGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.